Fast-TRFS
Overview
Description
Preparation Methods
Fast-TRFS is synthesized through a series of chemical reactions involving the formation of a disulfide bond, which is later cleaved to yield fluorescence . The synthetic route typically involves the use of cyclic disulfides or diselenides, which are reduced by thioredoxin reductase to release the fluorophore .
Chemical Reactions Analysis
Fast-TRFS undergoes reduction reactions, specifically the cleavage of its disulfide bond by thioredoxin reductase . This reduction reaction is crucial for the activation of the fluorophore, which emits fluorescence upon reduction . Common reagents used in these reactions include tris(2-carboxyethyl)phosphine (TCEP) and the thioredoxin reductase enzyme itself . The major product formed from these reactions is the fluorescent molecule, which can be used for imaging purposes .
Scientific Research Applications
Fast-TRFS has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Fast-TRFS involves the reduction of its disulfide bond by thioredoxin reductase . This reduction leads to the release of the fluorophore, which emits fluorescence. The molecular target of this compound is the thioredoxin reductase enzyme, and the pathway involved is the redox signaling pathway . The fluorescence signal is switched on by the simple reduction of the disulfide bond within the probe .
Comparison with Similar Compounds
Fast-TRFS is unique due to its exceptionally fast response rate and high fluorescence increment in response to thioredoxin reductase . Compared to other probes in the TRFS series, such as TRFS-green and TRFS-red, this compound shows a faster response rate (~5 minutes) and a higher fluorescence increment (~80-fold) . Similar compounds include TRFS-green and TRFS-red, which are also used for imaging thioredoxin reductase activity but have slower response rates and lower fluorescence increments .
Properties
IUPAC Name |
1-(dithiolan-4-yl)-3-[2-oxo-4-(trifluoromethyl)chromen-7-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S2/c15-14(16,17)10-4-12(20)22-11-3-7(1-2-9(10)11)18-13(21)19-8-5-23-24-6-8/h1-4,8H,5-6H2,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYRCLGYENFDIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)NC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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